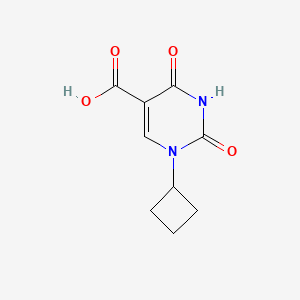
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H10N2O4 It is a derivative of uracil, a pyrimidine nucleobase found in RNA
Preparation Methods
The synthesis of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, an acid, and urea or thiourea. The reaction conditions typically include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl groups, with reagents such as amines or alcohols forming corresponding derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique structure and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. As a derivative of uracil, it can mimic the natural nucleobase and interfere with nucleic acid metabolism. This can lead to the inhibition of enzymes involved in DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
Uracil-5-carboxylic acid: A simpler derivative of uracil without the cyclobutyl group.
Isoorotic acid: Another uracil derivative with different functional groups.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: A compound with additional methyl groups on the pyrimidine ring.
The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-cyclobutyl-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c12-7-6(8(13)14)4-11(9(15)10-7)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)(H,10,12,15) |
InChI Key |
IFRSRXFCBDLPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


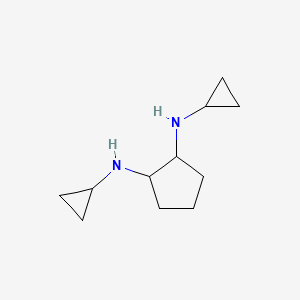
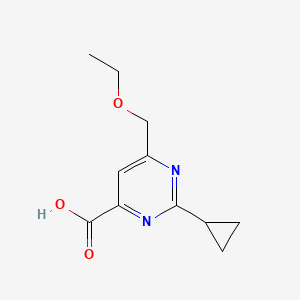
![6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14865629.png)
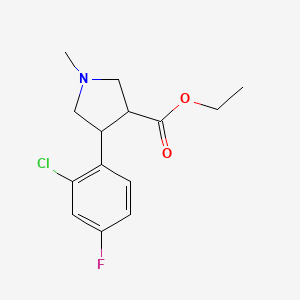
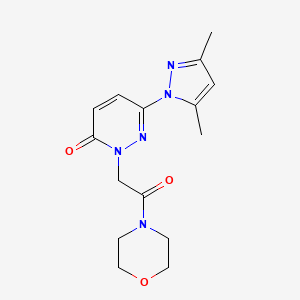
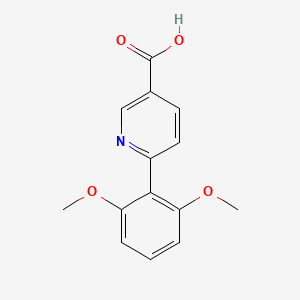
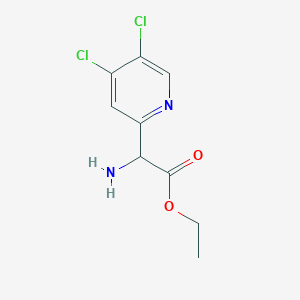
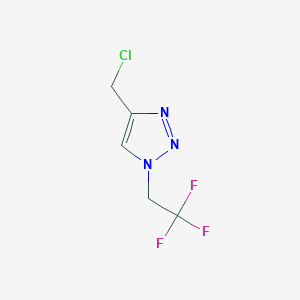
![(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14865658.png)
![1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B14865661.png)
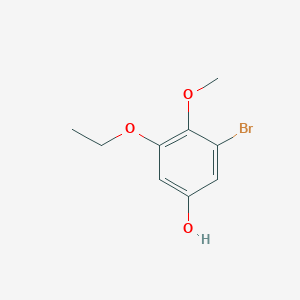
![2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate](/img/structure/B14865680.png)

![[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B14865709.png)
